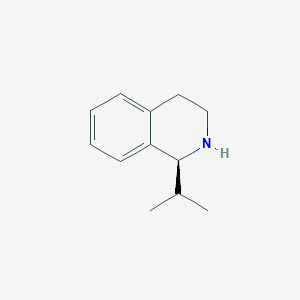
(S)-1-Isopropyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Isopropyl-1,2,3,4-tetrahydroisoquinoline, also known as (S)-THIQ, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a tetrahydroisoquinoline derivative that has been synthesized through various methods and has shown to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (S)-THIQ is not fully understood, but it has been shown to interact with various receptors in the body, including dopamine receptors, sigma receptors, and N-methyl-D-aspartate (NMDA) receptors. (S)-THIQ has been shown to increase dopamine release in the brain, leading to potential therapeutic applications in Parkinson's disease and drug addiction. It has also been shown to have anticancer effects through its interaction with sigma receptors. Additionally, (S)-THIQ has been shown to have potential as a chiral ligand in asymmetric catalysis through its interaction with NMDA receptors.
Biochemische Und Physiologische Effekte
(S)-THIQ has shown significant biochemical and physiological effects in various scientific research areas. It has been shown to increase dopamine release in the brain, leading to potential therapeutic applications in Parkinson's disease and drug addiction. It has also been shown to have anticancer effects through its interaction with sigma receptors. Additionally, (S)-THIQ has been shown to have potential as a chiral ligand in asymmetric catalysis through its interaction with NMDA receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-THIQ in lab experiments is its potential therapeutic applications in various scientific research areas. It has shown significant biochemical and physiological effects, making it a promising compound for further research. However, one limitation of using (S)-THIQ in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. Additionally, (S)-THIQ is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for (S)-THIQ research. One direction is to further investigate its potential as a treatment for Parkinson's disease and drug addiction. Another direction is to explore its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and potential as a chiral ligand in asymmetric catalysis. Finally, more research is needed to understand the potential toxicity of (S)-THIQ and to develop safer derivatives of the compound.
Synthesemethoden
(S)-THIQ can be synthesized through various methods, including the Pictet-Spengler reaction, asymmetric hydrogenation, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid or amine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring. Asymmetric hydrogenation involves the reduction of a prochiral tetrahydroisoquinoline derivative with a chiral catalyst to form the (S)-enantiomer. The Mannich reaction involves the condensation of an amine, aldehyde, and ketone to form the tetrahydroisoquinoline ring.
Wissenschaftliche Forschungsanwendungen
(S)-THIQ has shown potential therapeutic applications in various scientific research areas. It has been studied for its effects on the central nervous system, including its potential as a treatment for Parkinson's disease and drug addiction. It has also been studied for its effects on cancer cells, including its potential as an anticancer agent. Additionally, (S)-THIQ has been studied for its potential as a chiral ligand in asymmetric catalysis.
Eigenschaften
CAS-Nummer |
152971-88-5 |
|---|---|
Produktname |
(S)-1-Isopropyl-1,2,3,4-tetrahydroisoquinoline |
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
(1S)-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,9,12-13H,7-8H2,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
ZGSAVXFMPOZYTJ-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)[C@H]1C2=CC=CC=C2CCN1 |
SMILES |
CC(C)C1C2=CC=CC=C2CCN1 |
Kanonische SMILES |
CC(C)C1C2=CC=CC=C2CCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



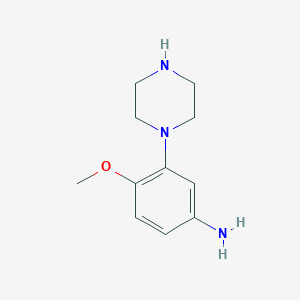
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
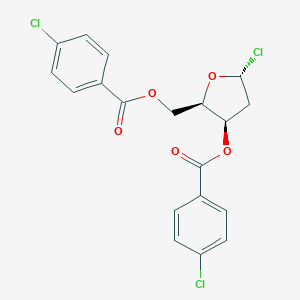
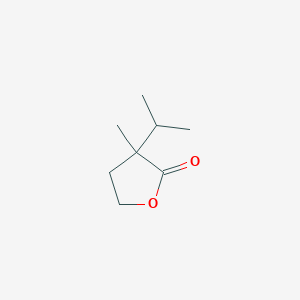
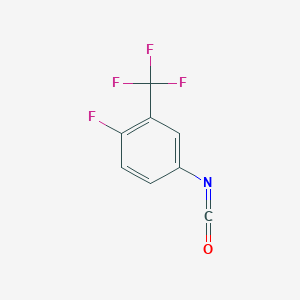
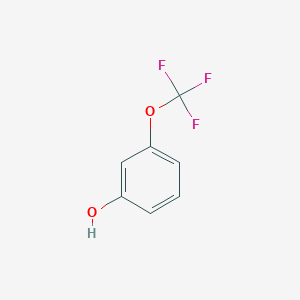
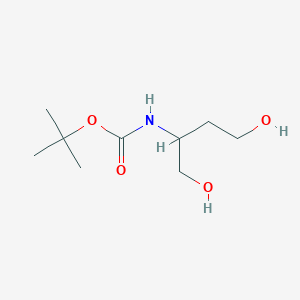
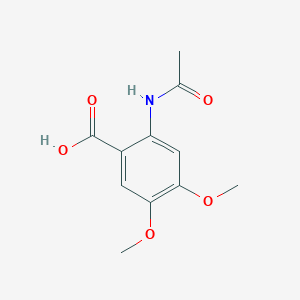
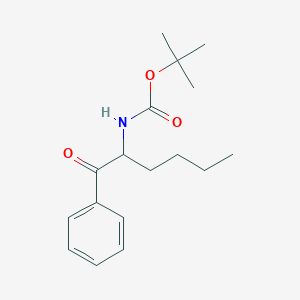
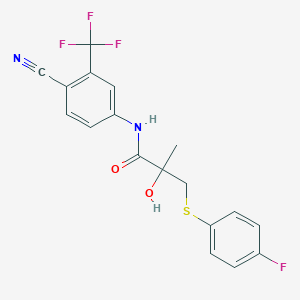
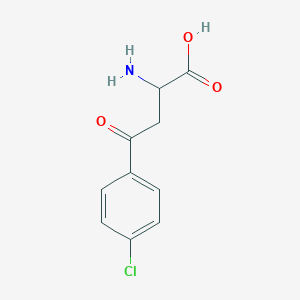
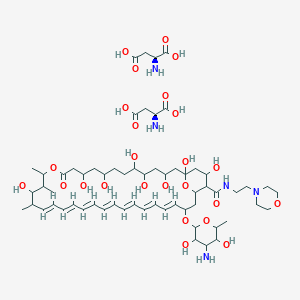
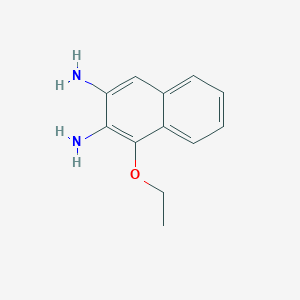
![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)